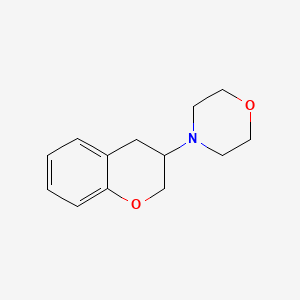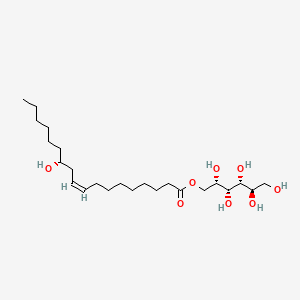
D-Glucitol mono(12-hydroxyoleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol mono(12-hydroxyoleate): is an ester derived from D-glucitol (also known as sorbitol) and 12-hydroxyoleic acid. This compound is notable for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier. The molecular formula of D-Glucitol mono(12-hydroxyoleate) is C24H46O8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucitol mono(12-hydroxyoleate) can be synthesized through esterification reactions. One common method involves the reaction of D-glucitol with 12-hydroxyoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxyoleate) often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient production method .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol mono(12-hydroxyoleate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
D-Glucitol mono(12-hydroxyoleate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of D-Glucitol mono(12-hydroxyoleate) primarily involves its amphiphilic nature, allowing it to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating the formation of micelles and other self-assembled structures. These properties are crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Comparison with Similar Compounds
D-Glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant.
12-Hydroxyoleic Acid: A fatty acid with hydroxyl functionality, used in the synthesis of various esters.
D-Glucitol di(12-hydroxyoleate): An ester with two 12-hydroxyoleic acid moieties, offering different amphiphilic properties.
Uniqueness: D-Glucitol mono(12-hydroxyoleate) is unique due to its specific balance of hydrophilic and hydrophobic regions, making it particularly effective as an emulsifier and surfactant.
Properties
CAS No. |
83707-54-4 |
|---|---|
Molecular Formula |
C24H46O8 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h9,12,19-21,23-28,30-31H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20-,21+,23-,24-/m1/s1 |
InChI Key |
HFXGNTFMIMBHFO-FLBNFWFRSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


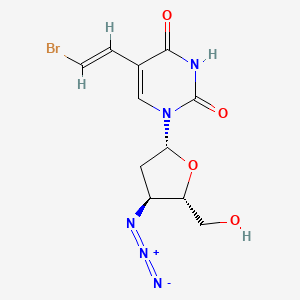

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)



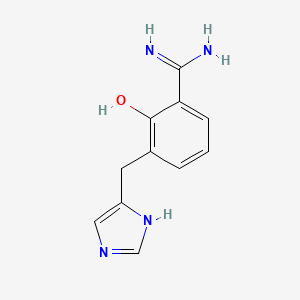
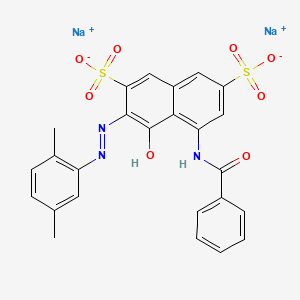
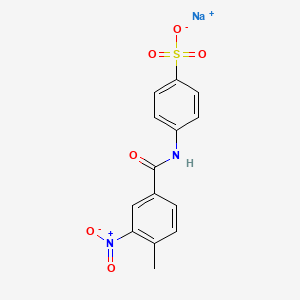
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
